molecular formula C9H7NO2 B1580889 1,3-Benzodioxole-5-acetonitrile CAS No. 4439-02-5

1,3-Benzodioxole-5-acetonitrile

Cat. No. B1580889
CAS RN: 4439-02-5
M. Wt: 161.16 g/mol
InChI Key: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-acetonitrile, also known as 3,4-(Methylenedioxy)phenylacetonitrile or Homopiperonylnitrile, is an organic compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-5-acetonitrile has been studied in various contexts. For instance, it has been used in the synthesis of derrubone . It was also used as a standard to analyze seized methamphetamine samples showing unique profiles of stable isotopic compositions by isotope ratio mass spectrometry .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-5-acetonitrile has been analyzed in several studies. The compound has been evaluated against lipase and alpha-amylase enzymes . Molecular docking studies were performed to illustrate the binding interactions between the benzodioxole derivatives and the alpha-amylase enzyme pocket .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-5-acetonitrile has a melting point of 43-45 °C (lit.) . It has a flash point of 235.4 °F (113 °C) - closed cup .

Scientific Research Applications

Chromatographic Analysis

A study by Srivastava et al. (1999) developed a method for the direct determination of 1,3-benzodioxanes, including 1,3-benzodioxole-5-acetonitrile derivatives, in Piper mullesua extracts using reversed-phase liquid chromatography. This method provides a simple and rapid approach for the separation and analysis of these compounds (Srivastava, Verma, Gupta, & Kumar, 1999).

Anticancer and Antibacterial Potentials

Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives, including those related to 1,3-benzodioxole-5-acetonitrile, and evaluated them for anticancer, antibacterial, and DNA binding potential. They identified compounds with greater anticancer and antibacterial potency than standard reference compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Electropolymerization

Xu Jing-kun (2008) explored the electropolymerization of 2,2-dimethyl-1,3-benzodioxole, a compound closely related to 1,3-benzodioxole-5-acetonitrile. This research contributes to the understanding of novel conducting polymers' formation and properties (Xu Jing-kun, 2008).

Synthesis and Evaluation of Derivatives

Al-Omran, Mohareb, and El-Khair (2014) conducted a study on the synthesis of various derivatives of 1,3-benzodioxole, including those structurally related to 1,3-benzodioxole-5-acetonitrile, and evaluated their antitumor properties. They explored the structures and cytotoxicity of these compounds, contributing to medicinal chemistry (Al-Omran, Mohareb, & El-Khair, 2014).

Photopolymerization Kinetics

Yang et al. (2013) synthesized a benzodioxole derivative, 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone, based on 4-hydroxybenzophenone and sesamol, and studied its use as a photoinitiator. This study is relevant for understanding the photopolymerization kinetics of compounds related to 1,3-benzodioxole-5-acetonitrile (Yang, Shi, Xu, & Nie, 2013).

Insecticidal Activity

Vanmellaert, Deloof, and Jurd (1983) investigated the insecticidal activity of 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole, a derivative of 1,3-benzodioxole-5-acetonitrile, against the Colorado potato beetle. Their research provides insights into the potential use of benzodioxole derivatives in pest control (Vanmellaert, Deloof, & Jurd, 1983).

Safety And Hazards

1,3-Benzodioxole-5-acetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Research on 1,3-Benzodioxole-5-acetonitrile and its derivatives is ongoing. For instance, an improved process for the continuous acylation of 1,3-Benzodioxole has been studied . Additionally, the regioselective arylation of 1,3-Benzodioxoles has been explored .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBOYASBNAXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196149
Record name 3,4-(Methylenedioxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faintly beige powder; [MSDSonline]
Record name 3,4-(Methylenedioxy)phenylacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9062
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,3-Benzodioxole-5-acetonitrile

CAS RN

4439-02-5
Record name 1,3-Benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-(Methylenedioxy)phenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-(Methylenedioxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-(methylenedioxy)phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-(METHYLENEDIOXY)PHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55KXL9MTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-acetonitrile
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-5-acetonitrile
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole-5-acetonitrile
Reactant of Route 4
Reactant of Route 4
1,3-Benzodioxole-5-acetonitrile
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-5-acetonitrile
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-5-acetonitrile

Citations

For This Compound
9
Citations
N Micale, M Zappalà, S Grasso - Il Farmaco, 2002 - Elsevier
A series of 1,3-benzodioxoles (5–19) was synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines. Some derivatives exhibited tumor growth …
Number of citations: 40 www.sciencedirect.com
CB Petty - 1980 - search.proquest.com
The Diels-Alder reactions of nitrogen-substituted dienes provide convenient access to diversly substituted amino-functionalized cyclohexenes. A survey of {4+ 2} cycloaddition reactions …
Number of citations: 2 search.proquest.com
S Bera, A Bera, D Banerjee - Chemical Communications, 2020 - pubs.rsc.org
The first nickel-catalyzed hydrogen-borrowing alkylation of a series of aryl acetonitriles with a variety of aryl, heteroaryl, allylic and alkyl alcohols releasing water as the by-product (>33 …
Number of citations: 40 pubs.rsc.org
M Shigeno, K Hayashi, K Nozawa-Kumada… - Organic letters, 2020 - ACS Publications
The organic superbase catalyst t-Bu-P4 achieves nucleophilic aromatic substitution of methoxyarenes with alkanenitrile pronucleophiles. A variety of functional groups [cyano, nitro, (non…
Number of citations: 11 pubs.acs.org
J Ni, H Xiao, L Weng, X Wei, Y Xu - Tetrahedron, 2011 - Elsevier
A new approach for the diastereoselective synthesis of (±)-α-noscapine, a phthalide tetrahydroisoquinoline alkaloid exhibiting several biological activities, is described. The strategy …
Number of citations: 19 www.sciencedirect.com
A Singh - 2022 - search.proquest.com
Transformations of organic substrates into more valuable chemical targets is an exciting and fruitful avenue of investigation. Such transformations can be achieved using catalytic or …
Number of citations: 3 search.proquest.com
A Singh, M Findlater - Organometallics, 2022 - ACS Publications
Herein, we report an operationally convenient, cobalt-catalyzed alkylation of aryl nitriles employing primary and secondary alcohols (>30 examples, up to 86% yield). The use of readily …
Number of citations: 7 pubs.acs.org
BM Fetterly, NK Jana, JG Verkade - osti.gov
In the presence of a catalytic amount of the title azaphosphatrane nitrate salt, amines and thiols react readily with Michael acceptors. The title salt is also an efficient promoter for the one …
Number of citations: 2 www.osti.gov
TT Harding - 1981 - search.proquest.com
The development and application of synthetic methods utilizing N-allyliminium salt photocyclization reactions for the construction of spiro-heterobicyclic ring systems and intramolecular …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.